N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
CAS No.: 921844-53-3
Cat. No.: VC11950971
Molecular Formula: C17H20ClN3O2S
Molecular Weight: 365.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921844-53-3 |
|---|---|
| Molecular Formula | C17H20ClN3O2S |
| Molecular Weight | 365.9 g/mol |
| IUPAC Name | N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C17H20ClN3O2S/c1-10-5-6-11(7-13(10)18)19-14(22)8-12-9-24-16(20-12)21-15(23)17(2,3)4/h5-7,9H,8H2,1-4H3,(H,19,22)(H,20,21,23) |
| Standard InChI Key | RJQSGFILKLNHCC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a central 1,3-thiazole ring, a heterocyclic scaffold known for its prevalence in bioactive molecules. Attached to the thiazole’s 4-position is a carbamoylmethyl group, which further connects to a 3-chloro-4-methylphenyl moiety. The 2-position of the thiazole is substituted with a 2,2-dimethylpropanamide group, introducing steric bulk and potential hydrogen-bonding capabilities.
Key Functional Groups:
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Thiazole ring: Imparts aromaticity and potential π-π stacking interactions with biological targets.
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Chloro-substituted phenyl group: Enhances lipophilicity and may influence target binding through halogen bonding .
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Carbamoyl and dimethylpropanamide groups: Provide hydrogen-bond donors/acceptors, critical for molecular recognition.
Physicochemical Properties
Table 1 summarizes the compound’s fundamental physicochemical characteristics derived from its molecular formula and structural analysis.
Table 1: Physicochemical Properties of N-(4-{[(3-Chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀ClN₃O₂S |
| Molecular Weight | 365.9 g/mol |
| CAS Registry Number | 921844-53-3 |
| Predicted LogP | ~3.2 (Moderately lipophilic) |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 4 (Carbonyl, thiazole N) |
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide typically involves multi-step organic reactions:
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Thiazole Ring Formation: Cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
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Carbamoylmethyl Introduction: Reaction of the thiazole intermediate with chloroacetyl chloride, followed by amidation with 3-chloro-4-methylaniline.
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Propanamide Attachment: Coupling the thiazole’s 2-amino group with 2,2-dimethylpropanoyl chloride under basic conditions.
Analytical Characterization
Critical spectroscopic data for structural confirmation include:
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¹H NMR: Peaks corresponding to the methyl groups (~1.2 ppm), aromatic protons (~7.0–7.5 ppm), and NH resonances (~8.5–10 ppm).
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IR Spectroscopy: Stretching vibrations for carbonyl groups (~1650–1750 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
Hypothesized Biological Activities
Anticancer Mechanisms
The compound’s ability to intercalate DNA or inhibit tyrosine kinases is theorized based on structural analogs. The 3-chloro-4-methylphenyl moiety may confer selectivity toward cancer cell lines by interacting with overexpressed receptors.
Future Research Directions
In Vitro and In Vivo Studies
Prioritizing assays against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and cancer cell lines (e.g., MCF-7, HeLa) will validate preliminary activity claims.
Pharmacokinetic Optimization
Modifying the dimethylpropanamide group to improve aqueous solubility could enhance bioavailability. Computational modeling (e.g., molecular docking) may identify target proteins for rational drug design.
Toxicity Profiling
Assessing acute and chronic toxicity in model organisms is essential to establish safety margins before clinical consideration.
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